molecular formula C7H14O2 B14741529 4,4,5-Trimethyl-1,3-dioxane CAS No. 1122-03-8

4,4,5-Trimethyl-1,3-dioxane

Cat. No.: B14741529
CAS No.: 1122-03-8
M. Wt: 130.18 g/mol
InChI Key: ULMSSYJQRGAMHY-UHFFFAOYSA-N
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Description

4,4,5-Trimethyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2. It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include formaldehyde, tert-butanol, phosphoric acid, and synthetic zeolites . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

4,4,5-Trimethyl-1,3-dioxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4,5-Trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. In the Prins reaction, for example, the compound acts as an intermediate, facilitating the formation of isoprene monomers through a series of acid-catalyzed condensation reactions . The molecular targets and pathways involved in these reactions include the activation of formaldehyde and tert-butanol, leading to the formation of the dioxane ring structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4,5-Trimethyl-1,3-dioxane include:

Uniqueness

This compound is unique due to its specific arrangement of methyl groups on the dioxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of isoprene monomers and other industrial chemicals .

Properties

CAS No.

1122-03-8

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4,4,5-trimethyl-1,3-dioxane

InChI

InChI=1S/C7H14O2/c1-6-4-8-5-9-7(6,2)3/h6H,4-5H2,1-3H3

InChI Key

ULMSSYJQRGAMHY-UHFFFAOYSA-N

Canonical SMILES

CC1COCOC1(C)C

Origin of Product

United States

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